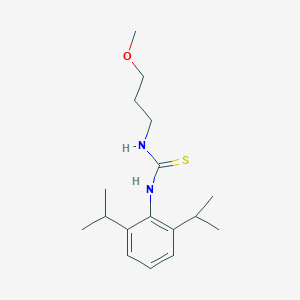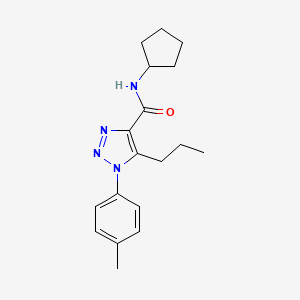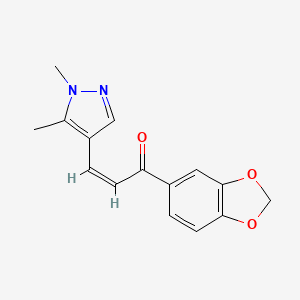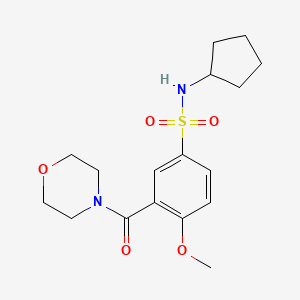![molecular formula C16H25N3O3S B4651532 N-(2,4-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4651532.png)
N-(2,4-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, commonly known as DMTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTU is a thiourea derivative that has been shown to have antioxidant properties, making it a valuable tool in studying oxidative stress in biological systems. In
Scientific Research Applications
DMTU has been used extensively in scientific research to study oxidative stress in biological systems. Oxidative stress is a condition that arises when there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell. This condition has been implicated in several diseases, including cancer, diabetes, and neurodegenerative disorders. DMTU has been shown to scavenge ROS and protect cells from oxidative damage, making it a valuable tool in understanding the mechanisms of oxidative stress.
Mechanism of Action
DMTU acts as an antioxidant by scavenging ROS and preventing them from reacting with cellular components. Specifically, DMTU has been shown to scavenge hydroxyl radicals, which are highly reactive and can cause damage to DNA, proteins, and lipids. DMTU has also been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further contribute to its antioxidant activity.
Biochemical and Physiological Effects:
DMTU has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMTU can protect cells from oxidative damage and apoptosis induced by ROS. DMTU has also been shown to protect against ischemia-reperfusion injury in animal models. Additionally, DMTU has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMTU in lab experiments is its antioxidant activity, which makes it a valuable tool in studying oxidative stress. Additionally, DMTU is relatively stable and can be easily synthesized and purified. However, there are also some limitations to using DMTU in lab experiments. For example, DMTU can have off-target effects, and its mechanism of action is not fully understood. Additionally, DMTU can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DMTU. One potential area of research is the development of DMTU analogs with improved antioxidant activity and reduced toxicity. Additionally, DMTU could be used in combination with other antioxidants or therapeutic agents to enhance their efficacy. Finally, further studies are needed to fully understand the mechanism of action of DMTU and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, DMTU is a valuable tool in studying oxidative stress in biological systems. Its antioxidant activity, stability, and ease of synthesis make it a valuable tool in scientific research. While there are some limitations to using DMTU in lab experiments, there are also several future directions for research on this compound. As our understanding of oxidative stress and its role in disease continues to grow, DMTU will likely remain an important tool in scientific research.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-20-13-4-5-14(15(12-13)21-2)18-16(23)17-6-3-7-19-8-10-22-11-9-19/h4-5,12H,3,6-11H2,1-2H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVELZQQBFZAAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4651458.png)


![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B4651477.png)
![4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B4651482.png)
![methyl 2-{5-[(2-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4651485.png)


![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4651509.png)

![N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B4651538.png)
![methyl (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4651542.png)
![N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651544.png)
![4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B4651553.png)